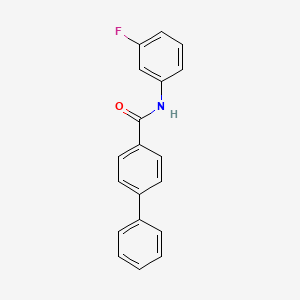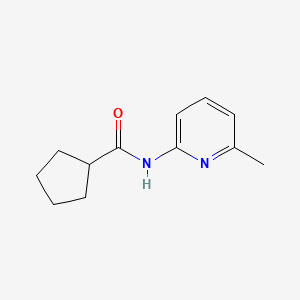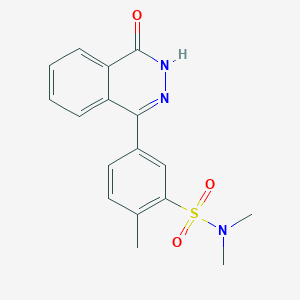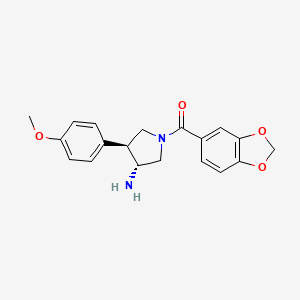![molecular formula C18H17NO3S B5680333 3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile, also known as E-2-(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. The compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile has been shown to have several biochemical and physiological effects. Studies have shown that the compound can induce cell cycle arrest in cancer cells, leading to a decrease in cell proliferation. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile for lab experiments is its potential as an anticancer agent. The compound has shown promising results in preclinical studies, making it a potential candidate for further development as a cancer therapy. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile. One potential direction is the investigation of the compound's mechanism of action in more detail. This could involve the use of proteomics and genomics techniques to identify the molecular targets of the compound. Another potential direction is the development of more water-soluble analogs of the compound, which could improve its efficacy as a cancer therapy. Additionally, the compound could be investigated for its potential as an anti-inflammatory and antifungal agent.
Métodos De Síntesis
The synthesis of 3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile can be achieved through a multi-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-ethoxyaniline to produce 3-ethoxy-N-(4-methylbenzenesulfonyl)aniline. The second step involves the reaction of the resulting compound with ethyl cyanoacetate in the presence of sodium ethoxide to produce ethyl 2-(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylate. The final step involves the reaction of the acrylate with sodium cyanide in the presence of a catalyst to produce this compound(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile.
Aplicaciones Científicas De Investigación
3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile(4-methylphenylsulfonyl)-3-(3-ethoxyphenyl)acrylonitrile has been investigated for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that the compound exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, the compound has been investigated for its potential as an anti-inflammatory and antifungal agent.
Propiedades
IUPAC Name |
(E)-3-(3-ethoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-3-22-16-6-4-5-15(11-16)12-18(13-19)23(20,21)17-9-7-14(2)8-10-17/h4-12H,3H2,1-2H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYLRNHCWFDRFC-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3-cyclopropyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5680264.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)
![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5680277.png)
![1-(2-chlorophenyl)-4-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5680285.png)


![8-(cyclopropylmethyl)-N-(2,5-difluorophenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5680304.png)
![{[3-amino-2-(methoxycarbonyl)-1-benzothien-6-yl]thio}acetic acid](/img/structure/B5680314.png)
![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5680326.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)

